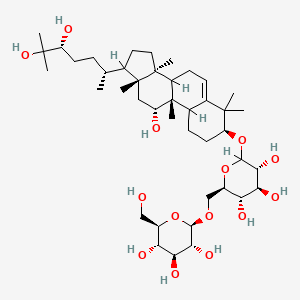

Mogroside II-A2

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-UMIXZHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Mogroside II-A2 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the triterpenoid glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii), are of significant interest for their potential as natural, non-caloric sweeteners and their various pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to Mogroside II-A2, a key intermediate in the mogroside family. We will detail the enzymatic cascade from the precursor squalene to the aglycone mogrol, followed by the specific glycosylation steps involved in the formation of this compound. This document summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and includes visualizations of the biochemical and experimental workflows to support further research and development in this field.

Introduction

Siraitia grosvenorii, a perennial vine native to southern China, produces a class of cucurbitane-type triterpenoid glycosides known as mogrosides, which are up to 250 times sweeter than sucrose[1][2]. The biosynthesis of these compounds is a complex multi-step process involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases, and UDP-glucosyltransferases[1][2]. This compound is a diglycosylated mogrol derivative and a crucial intermediate in the synthesis of more complex and sweeter mogrosides like Mogroside V[3][4]. Understanding the precise enzymatic steps leading to this compound is essential for metabolic engineering efforts aimed at enhancing the production of specific mogrosides in their native or heterologous systems.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the aglycone mogrol from squalene, and the subsequent glycosylation of mogrol.

Formation of Mogrol

The initial steps of mogroside biosynthesis involve the cyclization of squalene to form the cucurbitadienol backbone, which is then hydroxylated to produce mogrol. This process is catalyzed by a series of enzymes as outlined below.

-

Squalene to 2,3-Oxidosqualene: The pathway begins with the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE) [1][2].

-

2,3-Oxidosqualene to Cucurbitadienol: The cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid skeleton of cucurbitadienol is a critical step catalyzed by cucurbitadienol synthase (CS) [3].

-

Cucurbitadienol to Mogrol: The conversion of cucurbitadienol to mogrol involves a series of oxidation reactions catalyzed by cytochrome P450 enzymes (CYP450s) and potentially epoxide hydrolases (EPH) . Specifically, CYP87D18 has been identified as a multifunctional P450 that catalyzes the C-11 oxidation of cucurbitadienol[5]. Further hydroxylations at the C-24 and C-25 positions are required to form mogrol.

Glycosylation of Mogrol to this compound

Mogrol serves as the aglycone for the subsequent glycosylation steps, which are catalyzed by a series of UDP-glucosyltransferases (UGTs) . These enzymes transfer glucose moieties from UDP-glucose to the mogrol backbone. The formation of this compound involves two specific glycosylation events.

Based on the characterization of various UGTs from S. grosvenorii, the most plausible pathway to this compound is as follows:

-

Mogrol to Mogroside I-A1: The first glycosylation occurs at the C-24 hydroxyl group of mogrol, forming Mogroside I-A1. This reaction is catalyzed by a UGT with specificity for this position. The enzyme UGT720-269-1 has been shown to catalyze the C-24 primary glucosylation of mogrol[6].

-

Mogroside I-A1 to this compound: The second glucose molecule is added to the C-3 hydroxyl group of Mogroside I-A1, resulting in the formation of this compound. The UGT responsible for this step is likely UGT720-269-4 , which has been demonstrated to catalyze the C-3 primary glucosylation of mogrol and its glycosylated derivatives[7]. It is also possible that UGT720-269-1 itself can perform this second glycosylation step, as it has been shown to have activity on mogroside intermediates[6].

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the mogroside biosynthesis pathway.

Table 1: Kinetic Parameters of UGTs Involved in Mogroside Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·µM-1) | Reference |

| UGTMS1 | Mogroside IIE | 150 ± 10 | 0.018 ± 0.001 | 0.00012 | [1] |

| UGTMS1-M7 | Mogroside IIE | 110 ± 8 | 0.089 ± 0.005 | 0.00081 | [1] |

Table 2: Specific Activity of Cucurbitadienol Synthase Variants

| Enzyme Variant | Specific Activity (nmol·min-1·mg-1) | Reference |

| 50R573L | 10.24 | [8] |

Table 3: Mogroside Production in Transgenic Plants

| Plant | Mogroside | Content (ng/g FW) | Reference |

| Arabidopsis thaliana | Siamenoside I | 29.65 - 1036.96 | |

| Arabidopsis thaliana | Mogroside III | 202.75 | |

| Nicotiana benthamiana | Mogroside III | 148.30 - 252.73 | |

| Nicotiana benthamiana | Mogroside II-E | 339.27 - 5663.55 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthesis pathway.

Heterologous Expression of S. grosvenorii Enzymes in Yeast

This protocol describes the general procedure for expressing S. grosvenorii enzymes in Saccharomyces cerevisiae for functional characterization.

Objective: To produce functional enzymes for in vitro assays.

Materials:

-

S. cerevisiae expression vector (e.g., pESC series)

-

Competent S. cerevisiae cells (e.g., W303)

-

Synthetic complete (SC) medium with appropriate dropout supplements

-

Induction medium (e.g., SC medium with galactose instead of glucose)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF)

-

Glass beads (425-600 µm)

Procedure:

-

Gene Cloning: Clone the codon-optimized open reading frame of the target S. grosvenorii enzyme (e.g., SgCS, SgUGT) into the yeast expression vector.

-

Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Selection of Transformants: Plate the transformed cells on selective SC medium lacking the appropriate amino acid for plasmid selection. Incubate at 30°C for 2-3 days until colonies appear.

-

Protein Expression:

-

Inoculate a single colony into 5 mL of selective SC medium with glucose and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate 50 mL of the same medium and grow to an OD600 of 0.6-0.8.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Resuspend the cells in 50 mL of induction medium (containing galactose) to an OD600 of ~1.0.

-

Incubate at a suitable temperature (e.g., 20-30°C) for 24-48 hours with shaking to induce protein expression.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the induced cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Add an equal volume of glass beads and disrupt the cells by vigorous vortexing for several cycles, cooling on ice between cycles.

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract for subsequent assays.

-

In Vitro Enzyme Assay for Cucurbitadienol Synthase (CS)

Objective: To determine the enzymatic activity of heterologously expressed CS.

Materials:

-

Crude protein extract containing recombinant CS

-

Substrate: 2,3-oxidosqualene

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the crude protein extract with the reaction buffer and 2,3-oxidosqualene.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

-

Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Preparation: Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Resuspend the dried residue in a suitable solvent (e.g., hexane) and analyze the product formation by GC-MS. Compare the retention time and mass spectrum with an authentic cucurbitadienol standard.

In Vitro Enzyme Assay for UDP-Glucosyltransferases (UGTs)

Objective: To determine the glycosylation activity of heterologously expressed UGTs.

Materials:

-

Purified recombinant UGT enzyme

-

Substrate (e.g., mogrol, Mogroside I-A1)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 5 mM MgCl2)

-

Methanol

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified UGT enzyme, the substrate, UDP-glucose, and the reaction buffer.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-40°C) for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant for the formation of glycosylated products using HPLC-MS/MS.

HPLC-MS/MS Analysis of Mogrosides

Objective: To separate and quantify mogrosides in reaction mixtures or plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Dilute the reaction mixture or plant extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

-

Chromatographic Separation: Inject the sample onto the C18 column. Elute the mogrosides using a gradient of Solvent A and Solvent B. A typical gradient might be:

-

0-5 min: 20-30% B

-

5-20 min: 30-80% B

-

20-25 min: 80-20% B (column wash and re-equilibration)

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each mogroside of interest.

-

-

Quantification: Generate a standard curve using authentic mogroside standards of known concentrations. Quantify the mogrosides in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from squalene.

Experimental Workflow for Enzyme Functional Characterization

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is foundational to the production of the diverse array of mogrosides in Siraitia grosvenorii. This guide has outlined the key enzymes and their sequential roles in this pathway, from the initial cyclization of squalene to the specific glycosylation events leading to this compound. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate this pathway, optimize mogroside production through metabolic engineering, or develop novel biocatalytic systems for the synthesis of these high-value natural sweeteners. Further research is warranted to fully elucidate the kinetics of all enzymes in the pathway and to explore the regulatory mechanisms governing mogroside biosynthesis in S. grosvenorii.

References

- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Structural Elucidation of Mogroside II-A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of Mogroside II-A2, a sweet-tasting triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document details the biosynthetic and enzymatic pathways, proposes a plausible chemical synthesis route, and outlines the analytical techniques used for its structural characterization.

Introduction to this compound

This compound is a cucurbitane-type triterpenoid glycoside, a class of natural products known for their intense sweetness.[1] It is one of the key sweetening components found in monk fruit extract, a popular natural, non-caloric sweetener.[1] The structure of this compound consists of a mogrol aglycone linked to two glucose moieties. Its chemical formula is C42H72O14, with a molecular weight of 801.01 g/mol .[2] Beyond its sweetening properties, this compound and other mogrosides have been investigated for their potential antioxidant, antidiabetic, and anticancer activities.[2]

Biosynthesis and Enzymatic Synthesis of this compound

The natural production of this compound in Siraitia grosvenorii occurs through a complex biosynthetic pathway involving several enzyme families.[3] Understanding this pathway is crucial for developing biotechnological production methods.

2.1. Biosynthetic Pathway

The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone.[3] This is followed by a series of oxidation and glycosylation steps catalyzed by cytochrome P450s and UDP-glucosyltransferases (UGTs), respectively.[3] this compound is an intermediate in the biosynthesis of the more highly glucosylated and sweeter mogrosides, such as Mogroside V.[4]

2.2. Enzymatic Synthesis

Leveraging the understanding of the biosynthetic pathway, enzymatic and whole-cell biocatalytic methods have been developed for the production of mogrosides. These approaches offer a more sustainable and controlled alternative to extraction from natural sources.

The enzymatic synthesis of this compound typically starts from the aglycone, mogrol. Mogrol is subjected to sequential glycosylation reactions catalyzed by specific UDP-glucosyltransferases (UGTs). These enzymes selectively transfer glucose units from a donor substrate, such as UDP-glucose, to the hydroxyl groups of mogrol.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Reaction Setup: A typical reaction mixture contains mogrol (substrate), UDP-glucose (glucose donor), a specific UGT enzyme (e.g., UGT74AC1), and a suitable buffer (e.g., phosphate buffer, pH 7.5) containing MgCl2.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 12-24 hours).

-

Quenching: The reaction is terminated by adding an organic solvent, such as methanol or ethyl acetate.

-

Purification: The product, this compound, is purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

Analysis: The purified product is analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Proposed Chemical Synthesis of this compound

While biosynthetic and enzymatic methods are prominent, a total chemical synthesis of this compound presents a significant challenge due to the complexity of the mogrol core and the stereoselective installation of the glycosidic linkages. A plausible retrosynthetic analysis is presented below, breaking down the synthesis into the formation of the mogrol aglycone and the subsequent glycosylation.

3.1. Retrosynthetic Analysis

3.2. Synthesis of the Mogrol Aglycone

The synthesis of the complex tetracyclic mogrol core would likely involve a convergent strategy, assembling key fragments and then executing crucial cyclization reactions. The stereochemistry of the multiple chiral centers would need to be carefully controlled throughout the synthesis.

3.3. Glycosylation Strategy

The key step in the synthesis of this compound from mogrol is the stereoselective formation of the two β-glycosidic bonds. This requires the use of protecting groups to mask the reactive hydroxyl groups on both the mogrol aglycone and the glucose donor, allowing for regioselective glycosylation.

Experimental Protocol: Proposed Glycosylation

-

Protection of Mogrol: The hydroxyl groups of mogrol, except for the one intended for glycosylation, are protected using suitable protecting groups (e.g., silyl ethers, acetals).

-

Preparation of the Glycosyl Donor: A glucose molecule is appropriately protected and converted into a glycosyl donor (e.g., a glycosyl trichloroacetimidate or a glycosyl bromide).

-

Glycosylation Reaction: The protected mogrol is reacted with the glycosyl donor in the presence of a promoter (e.g., a Lewis acid such as trimethylsilyl trifluoromethanesulfonate) to form the glycosidic linkage.

-

Deprotection and Second Glycosylation: The protecting groups on the newly introduced glucose and the second hydroxyl group on the mogrol core are selectively removed. A second glycosylation reaction is then performed with another protected glucose donor.

-

Final Deprotection: All remaining protecting groups are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques.

Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

4.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule. Electrospray ionization (ESI) is a commonly used technique for the analysis of mogrosides.

| Parameter | Value | Reference |

| Molecular Formula | C42H72O14 | [5] |

| Calculated Mass | 799.4844 [M-H]- | [5] |

| Observed Mass | 799.4817 [M-H]- | [5] |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for elucidating the complex structure of this compound. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d4 or pyridine-d5).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon environments.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

¹H and ¹³C NMR Data for this compound (in CD3OD) [5]

| Position | δC (ppm) | δH (ppm) |

| Aglycone | ||

| 3 | 90.5 | 3.25 (dd, J=11.5, 4.5 Hz) |

| 5 | 142.1 | - |

| 6 | 122.0 | 5.65 (m) |

| ... | ... | ... |

| Inner Glucose (at C-3) | ||

| 1' | 105.1 | 4.55 (d, J=7.8 Hz) |

| ... | ... | ... |

| Outer Glucose (at C-3) | ||

| 1'' | 104.8 | 4.52 (d, J=7.8 Hz) |

| ... | ... | ... |

(Abridged table, for full data refer to the cited literature)

Conclusion

The chemical synthesis and structural elucidation of this compound are complex undertakings that require a combination of advanced synthetic and analytical techniques. While biosynthetic and enzymatic approaches are currently the most viable methods for its production, the ongoing development of novel synthetic methodologies may enable a total chemical synthesis in the future. The detailed structural information obtained from NMR and MS analyses is fundamental for understanding its structure-activity relationships and for its quality control as a natural sweetener. This guide provides a foundational understanding for researchers and professionals working on the synthesis, analysis, and application of mogrosides.

References

- 1. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

Mogroside II-A2: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside found exclusively in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound is of increasing interest to researchers for its potential biological activities. While not as abundant as other mogrosides like Mogroside V, its unique structure warrants dedicated methods for its isolation and characterization for further pharmacological investigation. This technical guide provides a comprehensive overview of the natural sourcing of this compound and outlines a detailed, multi-step methodology for its isolation and purification from monk fruit.

Natural Source of this compound

The sole identified natural source of this compound is the fruit of Siraitia grosvenorii.[1] This perennial vine, belonging to the Cucurbitaceae family, is cultivated primarily in the mountainous regions of Southern China. The concentration and composition of mogrosides, including this compound, within the fruit can vary depending on the stage of maturity.[2] While Mogroside V is the most abundant mogroside in ripe monk fruit, other analogues, including this compound, are present in smaller quantities.[3]

Isolation and Purification of this compound

The isolation of this compound from Siraitia grosvenorii is a multi-step process that begins with the extraction of total mogrosides from the fruit, followed by a series of chromatographic purifications to separate the individual mogroside constituents. Due to its lower abundance compared to other mogrosides, the isolation of pure this compound requires a robust and efficient purification strategy.

Step 1: Extraction of Total Mogrosides

The initial step involves the extraction of the crude mogroside mixture from the dried monk fruit. Hot water or aqueous ethanol extraction is a commonly employed method.

Experimental Protocol: Hot Water Extraction of Total Mogrosides

-

Preparation of Plant Material: Dried Siraitia grosvenorii fruits are crushed into a coarse powder.

-

Extraction: The powdered fruit is mixed with deionized water in a solid-to-liquid ratio of 1:10 to 1:15 (w/v).

-

Heating: The mixture is heated to 80-100°C and stirred for 1-2 hours. This process is typically repeated 2-3 times to ensure maximum extraction efficiency.

-

Filtration: The resulting slurry is filtered to separate the aqueous extract from the solid fruit residue.

-

Concentration: The combined aqueous extracts are concentrated under reduced pressure to yield a crude mogroside extract.

Step 2: Preliminary Purification by Macroporous Resin Chromatography

The crude extract contains a complex mixture of mogrosides, sugars, and other plant metabolites. Macroporous resin chromatography is an effective method for the initial separation of total mogrosides from more polar impurities like sugars.

Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection and Preparation: A suitable macroporous adsorbent resin (e.g., HZ 806) is packed into a column and pre-equilibrated with deionized water.[4]

-

Loading: The concentrated crude extract is dissolved in deionized water and loaded onto the prepared column.

-

Washing: The column is first washed with deionized water to elute highly polar impurities, such as sugars.

-

Elution: The total mogroside fraction is then eluted from the resin using a stepwise or gradient elution with increasing concentrations of aqueous ethanol. A common elution solvent is 40% aqueous ethanol.[4]

-

Collection and Concentration: The mogroside-rich fractions are collected and concentrated under vacuum to yield a purified total mogroside extract.

Step 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

The final and most critical step in obtaining pure this compound is the separation of the individual mogrosides from the enriched extract using preparative HPLC. As this compound is a minor component, a high-resolution separation method is essential.

Proposed Experimental Protocol: Preparative HPLC for this compound Isolation

-

Instrumentation: A preparative HPLC system equipped with a high-pressure pump, an autosampler, a column oven, and a UV detector.

-

Column: A reversed-phase C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water (B).

-

Proposed Gradient Program:

-

0-15 min: 15-40% A

-

15-16 min: 40-15% A

-

16-20 min: Hold at 15% A (This gradient is based on analytical separations of mogrosides and may require optimization for preparative scale.)[4]

-

-

Flow Rate: A flow rate of 5-10 mL/min, adjusted based on column dimensions and particle size.

-

Detection: UV detection at 203 nm.

-

Fraction Collection: Fractions are collected based on the retention time corresponding to the this compound peak, as determined by prior analytical HPLC analysis.

-

Purity Analysis and Final Preparation: The collected fractions containing this compound are analyzed for purity using analytical HPLC. Pure fractions are combined, and the solvent is removed under vacuum to yield purified this compound.

Quantitative Data

The following table summarizes the available quantitative data regarding the mogroside content in Siraitia grosvenorii. It is important to note that specific yield and purity data for the isolation of this compound is not extensively reported in the literature; the values presented are for total mogrosides or the major component, Mogroside V.

| Parameter | Value | Source Material | Method | Reference |

| Total Mogroside Yield | 8.6% | S. grosvenorii fruit | Flash Extraction | [5] |

| Purity of Total Mogrosides | >92% | S. grosvenorii fruit | Column Chromatography after Flash Extraction | [5] |

| Mogroside V Yield | 3.38 g from 100 g | S. grosvenorii herb | Macroporous Resin Chromatography | [4] |

| Mogroside V Purity | 10.7% | S. grosvenorii herb | Macroporous Resin Chromatography | [4] |

| Mogroside V Content | 1.5-2% | Dried S. grosvenorii fruit | Not specified | [3] |

| Mogroside V Content | 25-55% | Monk fruit extract | Not specified | [3] |

Visualizing the Workflow

The following diagrams illustrate the key stages in the isolation of this compound from Siraitia grosvenorii.

References

- 1. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. ejfs.journals.ekb.eg [ejfs.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. academicjournals.org [academicjournals.org]

Mogroside II-A2: A Technical Guide to its Discovery, Research, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside, a class of natural compounds found in the fruit of Siraitia grosvenorii (monk fruit). While not as abundant as the highly sweet Mogroside V, this compound is a significant component of monk fruit extract and an area of growing research interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, historical research, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and the elucidation of its potential mechanisms of action.

Discovery and Historical Research

The journey of mogroside discovery began in the early 1980s with the work of Japanese scientists Takemoto and his colleagues. Their research on the sweet components of Fructus Momordicae (the dried fruit of Siraitia grosvenorii) led to the isolation and structural elucidation of several triterpene glycosides, which they named mogrosides.[1][2] While their initial publications in 1983 focused on the major sweet principles like Mogroside V and IV, subsequent detailed analyses of monk fruit extracts by various research groups led to the identification of numerous other mogroside analogues, including this compound.[1][2]

The complete structural characterization of this compound was later accomplished through advanced spectroscopic techniques. A key study provided the complete 1H and 13C Nuclear Magnetic Resonance (NMR) assignments and high-resolution mass spectrometry (HRMS) data, definitively establishing its chemical structure.[3] The ESI-TOF mass spectrum of this compound shows a [M-H]- ion at m/z 799.4817, corresponding to the molecular formula C42H72O14.[3]

Quantitative Data

The concentration of this compound can vary depending on the maturity of the Siraitia grosvenorii fruit and the extraction method employed. The following table summarizes available quantitative data.

| Sample Type | Analytical Method | This compound Concentration | Reference |

| Mogroside Extract from S. grosvenorii fruits | HPLC | 0.32 ± 0.14 g/100 g | [3] |

Experimental Protocols

Extraction and Isolation of Mogrosides from Siraitia grosvenorii

The following is a general workflow for the extraction and isolation of mogrosides, which can be adapted for the specific enrichment of this compound.

Figure 1: General workflow for the extraction and isolation of this compound.

Detailed Methodologies:

-

Extraction: Powdered dried fruit of Siraitia grosvenorii is typically extracted with hot water (e.g., at 80°C for 2 hours) to solubilize the mogrosides.

-

Purification: The aqueous extract is passed through a macroporous adsorbent resin column. The column is first washed with water to remove sugars and other polar impurities. Subsequently, the mogrosides are eluted using a gradient of ethanol in water (e.g., 20% to 80% ethanol).

-

Isolation: The fractions rich in mogrosides are collected and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual mogrosides, including this compound.[4]

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 203 nm.

-

Quantification: Based on the peak area of a standard of known concentration.

Biological Activities and Signaling Pathways

This compound, along with other mogrosides, has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5][6] While specific signaling pathways for this compound are still under active investigation, research on closely related mogrosides provides valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Mogroside-rich extracts have been shown to ameliorate inflammation by modulating key signaling pathways.[7] One proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

Mechanism of Action:

-

Inhibition of TLR4: this compound may inhibit the binding of lipopolysaccharide (LPS) to TLR4, a key receptor in the innate immune response.

-

Suppression of NF-κB Activation: By inhibiting the upstream signaling cascade, this compound can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.

-

Reduced Pro-inflammatory Cytokine Production: The inhibition of NF-κB translocation to the nucleus leads to a decrease in the transcription of pro-inflammatory genes, such as those encoding for TNF-α and IL-6.

Anticancer Activity

Studies on mogroside extracts have demonstrated their potential to inhibit the growth of various cancer cells.[8] The proposed mechanisms include the induction of cell cycle arrest and apoptosis.

Figure 3: Proposed anticancer signaling pathway of this compound.

Mechanism of Action:

-

Cell Cycle Arrest: this compound may induce a G1 phase cell cycle arrest, preventing cancer cells from progressing to the S phase and replicating their DNA.[8]

-

Induction of Apoptosis: this compound can potentially trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.[9]

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

In-depth Mechanistic Studies: To further elucidate the specific molecular targets and signaling pathways modulated by this compound for its various biological activities.

-

Preclinical and Clinical Trials: To evaluate the safety and efficacy of this compound as a potential therapeutic agent for various diseases.

Conclusion

This compound, a triterpenoid glycoside from Siraitia grosvenorii, represents a promising natural compound with multifaceted biological activities. This technical guide has provided a comprehensive overview of its discovery, the methods for its isolation and quantification, and its potential mechanisms of action in inflammation and cancer. Further research is warranted to fully unlock the therapeutic potential of this intriguing molecule for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. [Studies on the constituents of fructus Momordicae. III. Structure of mogrosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the constituents of fructus Momordicae. I. On the sweet princple] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrphr.org [iosrphr.org]

- 4. frontiersin.org [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]

- 7. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 9. scivisionpub.com [scivisionpub.com]

A Technical Guide to the Spectroscopic Identification of Mogroside II-A2

This guide provides an in-depth overview of the spectroscopic data and methodologies essential for the identification and characterization of Mogroside II-A2, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is crucial for its unambiguous identification.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the molecular formula of this compound.

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Observed Ion [M-H] | m/z 799.4817 |

| Molecular Formula | C42H72O14 |

| Calculated Mass for C42H71O14 | 799.4844 |

| Error | -3.4 ppm |

1.2. Nuclear Magnetic Resonance (NMR) Data

The complete ¹H and ¹³C NMR assignments for this compound, acquired in CD3OD, are detailed below. These assignments are confirmed through 2D NMR experiments such as COSY, HSQC-DEPT, and HMBC.[1]

Table 1: ¹³C NMR Spectroscopic Data (125 MHz, CD3OD) for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone (Mogrol) | Glucosyl Unit I (at C-3) | ||

| 1 | 39.9 | 1' | 105.1 |

| 2 | 28.1 | 2' | 75.3 |

| 3 | 89.1 | 3' | 78.2 |

| 4 | 40.1 | 4' | 71.8 |

| 5 | 57.1 | 5' | 78.0 |

| 6 | 77.2 | 6' | 62.9 |

| 7 | 122.1 | Glucosyl Unit II (at C-24) | |

| 8 | 144.2 | 1'' | 104.9 |

| 9 | 51.2 | 2'' | 75.2 |

| 10 | 38.2 | 3'' | 78.4 |

| 11 | 70.1 | 4'' | 71.6 |

| 12 | 49.9 | 5'' | 77.9 |

| 13 | 50.1 | 6'' | 62.8 |

| 14 | 52.1 | ||

| 15 | 32.1 | ||

| 16 | 29.1 | ||

| 17 | 51.8 | ||

| 18 | 17.1 | ||

| 19 | 19.1 | ||

| 20 | 36.1 | ||

| 21 | 19.2 | ||

| 22 | 35.2 | ||

| 23 | 28.2 | ||

| 24 | 76.1 | ||

| 25 | 72.1 | ||

| 26 | 29.8 | ||

| 27 | 29.9 | ||

| 28 | 28.9 | ||

| 29 | 20.1 | ||

| 30 | 25.1 |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD3OD) for this compound

| Position | δH (ppm), Multiplicity (J in Hz) |

| Aglycone (Mogrol) | |

| H-3 | 3.22, dd (11.5, 4.5) |

| H-6 | 4.41, br s |

| H-7 | 5.72, d (5.5) |

| H-11 | 3.45, dd (11.0, 4.5) |

| Glucosyl Unit I (at C-3) | |

| H-1' | 4.51, d (7.5) |

| Glucosyl Unit II (at C-24) | |

| H-1'' | 4.38, d (8.0) |

Note: A comprehensive list of all proton signals can be found in the cited literature. The table above highlights key diagnostic signals.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound identification.

2.1. Sample Preparation

This compound is typically isolated from the extracts of Luo Han Guo as a white solid.[1] For NMR analysis, samples are prepared by dissolving approximately 1.4-2 mg of the compound in 130-150 µL of deuterated methanol (CD3OD).[1]

2.2. NMR Spectroscopy

-

Instrumentation : NMR data are acquired on a Bruker Avance 500 MHz instrument, which may be equipped with a 2.5 mm inverse probe or a 5 mm broadband probe.[1]

-

Referencing : The ¹H and ¹³C NMR spectra are referenced to the residual solvent resonance at δH 3.30 ppm and δC 49.0 ppm, respectively.[1]

-

1D NMR : Standard ¹H and ¹³C NMR spectra are recorded to observe the proton and carbon environments within the molecule.

-

2D NMR : A suite of 2D NMR experiments is essential for complete structural assignment:[1][2]

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) : To correlate protons with their directly attached carbons and to determine the multiplicity of carbon signals (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

1D-TOCSY (Total Correlation Spectroscopy) : To identify protons within a spin system.[2]

-

2.3. Mass Spectrometry

-

Instrumentation : Mass spectral data are generated using a Waters QTof Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Ionization Mode : The samples are analyzed in negative ESI mode.[1]

-

Data Acquired : High-resolution mass-to-charge ratio (m/z) is measured to determine the accurate mass and subsequently the molecular formula of the compound.[1]

Workflow for Natural Product Identification

The following diagram illustrates the general workflow for the isolation and identification of a natural product like this compound using spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Proposed Quantum Chemical Investigation of the Mogroside II-A2 Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit), is a natural, non-caloric sweetener with potential therapeutic applications, including antioxidant and antidiabetic properties.[1][2] A detailed understanding of its three-dimensional structure and electronic properties at the quantum mechanical level is crucial for elucidating its mechanism of action and for guiding the rational design of novel derivatives with enhanced bioactivity. To date, while the chemical structure of this compound has been elucidated using techniques like NMR spectroscopy, a comprehensive theoretical investigation using quantum chemical calculations has not been reported in the literature.[3]

This technical guide outlines a proposed computational study to thoroughly characterize the structure and electronic properties of this compound using Density Functional Theory (DFT). The proposed methodologies, data presentation, and workflow are designed to provide a foundational understanding of this complex molecule for applications in drug discovery and food chemistry.

Introduction to this compound

This compound is a member of the mogroside family of compounds, which are the primary sweetening agents in monk fruit.[4][5] These compounds consist of a mogrol aglycone, which is a cucurbitane-type triterpenoid, glycosidically linked to sugar moieties.[6] The general chemical structure of this compound (C₄₂H₇₂O₁₄, Molecular Weight: 801.01 g/mol ) has been confirmed through mass spectrometry and extensive 1D and 2D NMR experiments.[3][7][8] Understanding the precise conformational preferences, intramolecular interactions, and electronic landscape of this compound is essential for explaining its sweetness profile and biological activities.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties with high accuracy, providing insights that are often difficult to obtain through experimental methods alone.

Proposed Computational Methodology

This section details the proposed protocol for a comprehensive quantum chemical analysis of the this compound structure. The methodology is designed to be robust and reproducible, employing widely accepted computational chemistry techniques.

Initial Structure Preparation

The initial 3D coordinates of this compound would be generated using a molecular builder and subsequently subjected to a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94). This initial step is crucial for identifying a low-energy starting conformation for the more computationally expensive quantum chemical calculations.

Quantum Chemical Calculations Protocol

All quantum chemical calculations would be performed using a popular software package such as Gaussian, ORCA, or Spartan. The proposed theoretical level is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP is a well-established functional that has been shown to provide reliable results for a wide range of organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is recommended for the initial geometry optimization. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the molecular geometry and electronic distribution.

-

Solvation Model: To simulate a more biologically relevant environment, the effect of a solvent (e.g., water or ethanol) would be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

-

Geometry Optimization: A full geometry optimization of the lowest-energy conformer would be performed to locate the minimum energy structure on the potential energy surface. The optimization would be considered complete when the forces on the atoms and the displacement for the next geometry step are below the default convergence criteria of the software.

-

Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation would be performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.

-

Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation would be performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.

Caption: Proposed computational workflow for the quantum chemical analysis of this compound.

Hypothetical Results and Data Presentation

This section presents hypothetical data that would be obtained from the proposed computational study. The data is organized into tables for clarity and ease of comparison.

Optimized Geometric Parameters

The full geometry optimization provides the most stable 3D arrangement of the atoms. Table 1 presents hypothetical optimized bond lengths and angles for a key glycosidic linkage in the this compound structure.

Table 1: Hypothetical Optimized Geometric Parameters for a Glycosidic Linkage

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-O1 | 1.42 Å |

| O1-C1' | 1.41 Å | |

| Bond Angle | C2-C1-O1 | 109.8° |

| C1-O1-C1' | 115.2° |

| Dihedral Angle | O5-C1-O1-C1' | -75.5° |

Energetic and Electronic Properties

The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for predicting molecular reactivity.

Table 2: Hypothetical Calculated Energetic and Electronic Properties

| Property | Calculated Value |

|---|---|

| Total Energy | -2850.123 Hartrees |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap (ΔE) | 6.33 eV |

| Dipole Moment | 4.87 Debye |

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Thermodynamic Properties

Frequency calculations allow for the determination of key thermodynamic parameters at a standard temperature and pressure (298.15 K and 1 atm).

Table 3: Hypothetical Calculated Thermodynamic Properties

| Property | Calculated Value |

|---|---|

| Zero-point vibrational energy | 1150.7 kcal/mol |

| Enthalpy (H) | -2848.345 Hartrees |

| Gibbs Free Energy (G) | -2848.452 Hartrees |

| Entropy (S) | 358.2 cal/mol·K |

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for the quantum chemical investigation of this compound. The proposed DFT calculations would yield valuable data on the molecule's optimized geometry, conformational stability, and electronic properties. These theoretical insights would complement experimental findings and provide a robust foundation for understanding the structure-activity relationships of mogrosides.

Future work could involve extending this methodology to other mogrosides to create a comparative database of their properties. Additionally, more advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations, could be employed to study the interaction of this compound with sweet taste receptors or metabolic enzymes, providing critical insights for the development of next-generation sweeteners and therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]

- 3. iosrphr.org [iosrphr.org]

- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

The Interaction of Mogrosides with the Sweet Taste Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interactions between mogrosides, a class of triterpenoid glycosides derived from the monk fruit (Siraitia grosvenorii), and the human sweet taste receptor, T1R2/T1R3. This document details the downstream signaling cascade initiated by this interaction, outlines the common experimental protocols for its study, and presents quantitative data for a key mogroside. The information is intended for researchers, scientists, and professionals in the fields of sensory science, pharmacology, and drug development who are investigating the mechanisms of sweet taste perception and developing novel non-caloric sweeteners.

Note on Mogroside Specificity: While this guide aims to discuss the interaction of Mogroside II-A2 with the sweet taste receptor, a comprehensive review of the current scientific literature reveals a significant lack of specific quantitative data for this particular compound. In contrast, extensive research is available for Mogroside V, the most abundant and potent sweet-tasting mogroside in monk fruit. Therefore, to provide a detailed and quantitative analysis as requested, this document will use Mogroside V as a representative mogroside . The principles of receptor interaction and signaling are expected to be broadly applicable to other sweet mogrosides, including this compound.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[1][2][3] Both subunits belong to the Class C family of GPCRs, which are characterized by a large extracellular Venus Flytrap Domain (VFD) that serves as the binding site for ligands.[4] The T1R2/T1R3 heterodimer is the principal receptor responsible for recognizing a wide variety of sweet-tasting molecules, from natural sugars to artificial sweeteners.[5][6]

Mogroside V Interaction and Receptor Activation

Mogroside V, a high-potency non-caloric sweetener, activates the T1R2/T1R3 receptor, initiating a cascade of intracellular events that culminate in the sensation of sweetness. Computational docking studies suggest that Mogroside V, like other sweeteners, binds within the VFD of the T1R2 subunit.[4] This binding event is thought to induce a conformational change in the receptor complex, leading to the activation of an associated heterotrimeric G-protein.

Quantitative Analysis of Mogroside V Activity

The potency of a sweetener is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximum response in a functional assay.

| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |

| Mogroside V | Human T1R2/T1R3 | Calcium Mobilization | HEK293 | 2.26 ± 0.23 | [5] |

The Sweet Taste Signaling Pathway

The binding of a sweet ligand, such as a mogroside, to the T1R2/T1R3 receptor triggers a well-characterized intracellular signaling cascade.[1][7][8] This pathway ultimately leads to the depolarization of the taste receptor cell and the transmission of a signal to the brain.

-

G-Protein Activation: Upon ligand binding, the T1R2/T1R3 receptor activates the heterotrimeric G-protein gustducin.[2][3]

-

Second Messenger Production: The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2).[1] PLC-β2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7]

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[1]

-

Channel Activation and Depolarization: The increase in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5).[7] The opening of TRPM5 allows an influx of sodium ions (Na+), leading to the depolarization of the taste receptor cell.[7]

-

Neurotransmitter Release: The depolarization of the cell triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.[7]

Caption: Canonical signaling pathway of the sweet taste receptor.

Experimental Protocols

The functional characterization of mogrosides and other sweeteners on the T1R2/T1R3 receptor is predominantly conducted using in vitro cell-based assays.[5][9] These assays typically involve the heterologous expression of the human sweet taste receptor in a host cell line that does not endogenously express it, such as Human Embryonic Kidney 293 (HEK293) cells.[10][11][12]

General Workflow for a Cell-Based Functional Assay

Caption: A typical workflow for a cell-based sweet taste receptor assay.

Detailed Methodology for Calcium Mobilization Assay

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[13]

-

Cells are transiently or stably co-transfected with expression plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein chimera, Gα16-gust44.[9][10] The Gα16-gust44 chimera is used to couple the receptor activation to the endogenous phospholipase C pathway in HEK293 cells.[9]

-

-

Assay Preparation:

-

Transfected cells are seeded into 96- or 384-well black, clear-bottom microplates.

-

After 24-48 hours, the cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered saline solution for approximately 1 hour at 37°C.[9] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

-

Compound Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken before the addition of the test compound.

-

Varying concentrations of the mogroside (or other sweetener) are added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[10]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration.

-

The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.[5]

-

Conclusion

Mogrosides, particularly Mogroside V, are potent activators of the human sweet taste receptor, T1R2/T1R3. Their interaction with the receptor initiates a well-defined signaling cascade that results in the perception of sweetness. The study of these interactions is greatly facilitated by robust in vitro cell-based assays, which allow for the quantitative assessment of sweetener potency. A deeper understanding of the molecular mechanisms underlying the interaction of mogrosides with the sweet taste receptor will continue to inform the development of novel and improved non-caloric sweeteners for the food and pharmaceutical industries. Further research is warranted to elucidate the specific quantitative activity of other mogrosides, such as this compound, to build a more complete structure-activity relationship profile for this class of natural sweeteners.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 4. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US7344859B2 - Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor - Google Patents [patents.google.com]

- 13. tripod.nih.gov [tripod.nih.gov]

Preliminary In Vitro Cytotoxicity of Mogroside Congeners: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the preliminary in vitro cytotoxicity data available for mogrosides, closely related compounds to Mogroside II-A2. Despite a comprehensive literature search, specific quantitative cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines is not available in the public domain at the time of this report. The following information is based on studies of other mogrosides and mogroside-rich extracts and should be considered as preliminary and for informational purposes only.

Introduction

This compound is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1] Mogrosides, as a class of compounds, are recognized for their intense sweetness and have been investigated for various pharmacological activities, including antioxidant, antidiabetic, and anticancer properties.[2][3][4] This technical guide synthesizes the available preliminary in vitro data on the cytotoxic effects of mogroside-related compounds, providing insights into their potential as anticancer agents.

Quantitative Cytotoxicity Data

Specific IC50 values for this compound are not currently available in published literature. However, studies on mogroside-rich extracts provide preliminary evidence of cytotoxic activity against various cancer cell lines.

| Test Article | Cell Lines | Assay | Exposure Time | Observed Effect | Effective Concentration |

| Mogroside-rich Extract (MOG) | T24 (Bladder), PC-3 (Prostate), MDA-MB231 (Breast), A549 (Lung), HepG2 (Liver) | MTT | 72 hours | Significant reduction in cell viability | ≥1.5 mg/mL |

Experimental Protocols

The methodologies employed in assessing the in vitro cytotoxicity of mogroside-related compounds generally follow standard cell-based assay protocols.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/mL) and allowed to adhere overnight.[5]

-

Compound Treatment: Cells are treated with various concentrations of the test article (e.g., mogroside extract) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]

-

MTT Addition: After incubation, MTT reagent is added to each well and incubated for an additional 1-4 hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Simplified Bcl-2 Family-Mediated Apoptotic Pathway

Caption: Regulation of apoptosis by a mogroside extract via the Bcl-2 family.

Discussion and Future Directions

The available data suggests that mogroside-containing extracts possess cytotoxic and pro-apoptotic activities against a range of cancer cell lines. The mechanism appears to involve the modulation of the Bcl-2 family of proteins, key regulators of the intrinsic apoptotic pathway.[5] However, the specific contribution of this compound to this activity remains to be elucidated.

Future research should focus on:

-

Isolation and Purification: High-purity this compound is required for definitive in vitro studies.

-

Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a panel of cancer cell lines to determine its IC50 values.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxic effects of this compound, including its impact on cell cycle progression, apoptosis induction, and relevant signaling pathways.

This foundational knowledge will be critical for assessing the potential of this compound as a lead compound in future drug development efforts.

References

The Biosynthesis of Mogrosides from Squalene Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of mogrosides, the intensely sweet triterpenoid glycosides derived from the fruit of Siraitia grosvenorii (monk fruit). From the initial cyclization of squalene to the intricate glycosylation steps, this document outlines the key enzymatic players, their quantitative characteristics, and the regulatory networks that govern the production of these valuable natural sweeteners. Detailed experimental protocols are provided to facilitate further research and application in metabolic engineering and drug development.

The Core Biosynthetic Pathway from Squalene to Mogrol

The biosynthesis of the mogroside aglycone, mogrol, begins with the triterpenoid precursor squalene. The pathway involves a series of enzymatic reactions catalyzed by five key enzyme families: squalene epoxidases (SQEs), cucurbitadienol synthase (CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs).[1][2][3]

The initial steps involve the conversion of squalene to 2,3-oxidosqualene, which is then cyclized to form the characteristic cucurbitane skeleton of cucurbitadienol.[4][5] This is followed by a series of oxidation reactions to produce the tetra-hydroxylated aglycone, mogrol.[6]

The key enzymes and their respective genes that have been identified in Siraitia grosvenorii are summarized below:

| Enzyme Class | Specific Enzyme (Gene) | GenBank Accession | UniProt ID | Function |

| Squalene Epoxidase | SgSQE1 | - | - | Epoxidation of squalene |

| SgSQE2 | - | - | Epoxidation of squalene | |

| Cucurbitadienol Synthase | SgCS (SgCbQ) | HQ128567 | - | Cyclization of 2,3-oxidosqualene to cucurbitadienol |

| Epoxide Hydrolase | SgEPH2 | - | P0DO69 | Hydrolysis of 24,25-epoxycucurbitadienol |

| SgEPH3 | - | P0DO70 | Putative epoxide hydrolase activity | |

| Cytochrome P450 | SgCYP87D18 | - | K7NBR2 | C-11 oxidation of cucurbitadienol |

| SgCYP450-4 | AEM42985.1 | - | Putative role in mogroside biosynthesis | |

| UDP-Glycosyltransferase | SgUGT74AC1 | - | - | Glycosylation of mogrol at C-3 hydroxyl |

| SgUGT720-269-1 | - | P0DO66 | Primary glycosylation at C-24 of mogrol | |

| SgUGT94-289-3 | - | P0DO67 | Branched glycosylation of mogrosides |

Note: Not all gene accession numbers are publicly available in the search results.

Below is a diagram illustrating the core biosynthetic pathway from squalene to mogrol.

Glycosylation Cascade: From Mogrol to Mogrosides

Once mogrol is synthesized, a series of glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs) leads to the formation of various mogrosides. The number and position of the glucose moieties determine the sweetness and flavor profile of the final mogroside.[6] The primary glycosylation events typically occur at the C-3 and C-24 hydroxyl groups of mogrol, followed by the addition of further glucose units to form branched structures.[1][6]

Key UGTs, such as SgUGT74AC1, SgUGT720-269-1, and SgUGT94-289-3, have been identified to be responsible for these specific glycosylation steps.[1][6][7]

The following diagram illustrates the sequential glycosylation of mogrol to produce major mogrosides.

Quantitative Data on Mogroside Biosynthesis Enzymes

The efficiency and characteristics of the enzymes in the mogroside biosynthetic pathway are critical for optimizing production in heterologous systems. While comprehensive kinetic data for all enzymes are not yet available, studies have begun to quantify their activities.

| Enzyme | Parameter | Value | Conditions | Reference |

| SgCS (50R573L variant) | Specific Activity | 10.24 nmol min⁻¹ mg⁻¹ | in vitro enzyme reaction | [8] |

| SgCS (50K573L mutant) | Catalytic Efficiency | 33% enhancement vs. 50R573L | in vitro enzyme reaction | [8] |

| β-Glucosidase (for mogroside conversion) | Vmax (free enzyme) | 5.15 mM/min | - | [9] |

| Km (free enzyme) | 2.36 mM | - | [9] | |

| Vmax (immobilized) | 1.04 mM/min | - | [9] | |

| Km (immobilized) | 3.31 mM | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in mogroside biosynthesis research.

Gene Cloning and Heterologous Expression

A general workflow for cloning and expressing mogroside biosynthesis genes is outlined below.

Protocol for Gene Cloning from S. grosvenorii

-

RNA Isolation: Extract total RNA from young fruits of S. grosvenorii using a suitable plant RNA extraction kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Amplify the full-length open reading frame (ORF) of the target gene using gene-specific primers designed based on available sequence data. A high-fidelity DNA polymerase is recommended.

-

Vector Ligation: Ligate the purified PCR product into an appropriate expression vector (e.g., pET series for E. coli or pESC series for yeast) that has been digested with compatible restriction enzymes.

-

Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation. Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Yeast Transformation: Transform the confirmed expression plasmid into a suitable yeast strain (e.g., BY4741 or a specific knockout strain) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium to an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8). Induce protein expression by adding galactose (for GAL promoters) or another suitable inducer.

-

Cell Lysis and Protein Extraction: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods.

-

Protein Purification: If the protein is tagged (e.g., with a His-tag), purify it from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin).

In Vitro Enzyme Assays

CYP450 (e.g., SgCYP87D18) Activity Assay [2]

-

Microsome Preparation: Prepare microsomal fractions from yeast cells expressing the CYP450 and a cytochrome P450 reductase (CPR).

-

Reaction Mixture: Set up a reaction mixture containing potassium phosphate buffer (pH 7.5), the substrate (e.g., cucurbitadienol), and the microsomal fraction.

-

Initiation and Incubation: Start the reaction by adding NADPH. Incubate the mixture at 30°C for a defined period (e.g., 2 hours).

-

Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., n-hexane). Analyze the products by GC-MS or LC-MS.

UDP-Glycosyltransferase (UGT) Activity Assay

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.0-8.0), MgCl₂, the acceptor substrate (e.g., mogrol or a mogroside intermediate), UDP-glucose, and the purified UGT enzyme.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37-45°C) for a specific duration.

-

Termination and Analysis: Stop the reaction by adding methanol. Centrifuge to remove precipitated protein and analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the glycosylated products.

Quantification of Mogrosides by HPLC-MS/MS

-

Sample Preparation: Extract mogrosides from plant material or reaction mixtures using a suitable solvent (e.g., 80% methanol). Concentrate the extract and redissolve it in a compatible solvent for injection.

-

Chromatographic Separation: Separate the mogrosides on a C18 reversed-phase HPLC column using a gradient of water (with formic acid) and acetonitrile.

-

Mass Spectrometric Detection: Detect and quantify the mogrosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each mogroside.

Regulatory Network: The Role of Jasmonate Signaling

The biosynthesis of triterpenoids, including mogrosides, is a part of the plant's defense mechanism and is regulated by various signaling molecules, most notably jasmonates (jasmonic acid and its derivatives like methyl jasmonate).[10][11]

Application of methyl jasmonate (MeJA) to S. grosvenorii fruits has been shown to upregulate the expression of key biosynthetic genes, including SgHMGR, SgSQS, SgCS, and SgCYP450, leading to an increased accumulation of squalene, cucurbitadienol, and mogroside IIE.[2][12] This indicates that the mogroside biosynthetic pathway is, at least in part, under the control of the jasmonate signaling cascade.

The core jasmonate signaling pathway involves the perception of the jasmonate signal by the F-box protein COI1, which leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors (TFs) such as MYC2, which can then activate the expression of jasmonate-responsive genes, including those involved in secondary metabolism.